molecular formula C12H21NO3 B1446463 Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate CAS No. 1134374-57-4

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate

Cat. No.: B1446463
CAS No.: 1134374-57-4
M. Wt: 227.3 g/mol
InChI Key: BMFHMVWELDPGBX-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is a chemical compound with the molecular formula C12H21NO3. It is a derivative of carbamic acid and features a tert-butyl group attached to a cyclohexene ring with a hydroxymethyl substituent. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexene derivative. One common method includes the use of tert-butyl carbamate and a cyclohexene derivative in the presence of a suitable catalyst and solvent. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out in solvents such as methanol, chloroform, or dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the presence of the tert-butyl and hydroxymethyl groups, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is unique due to its specific structural features, including the combination of a tert-butyl group, a hydroxymethyl group, and a cyclohexene ring.

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFHMVWELDPGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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